Cas no 1087792-97-9 (2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide)

2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide 化学的及び物理的性質
名前と識別子
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- 2-(Benzyl(ethyl)amino)-N'-hydroxybenzimidamide
- 2-[BENZYL(ETHYL)AMINO]-N'-HYDROXYBENZENECARBOXIMIDAMIDE
- 2-[benzyl(ethyl)amino]-n-hydroxybenzenecarboximidamide
- 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide
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- インチ: 1S/C16H19N3O/c1-2-19(12-13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(17)18-20/h3-11,20H,2,12H2,1H3,(H2,17,18)
- InChIKey: QNGHSBNMRXDMFW-UHFFFAOYSA-N
- ほほえんだ: ON=C(C1C=CC=CC=1N(CC)CC1C=CC=CC=1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 313
- トポロジー分子極性表面積: 61.8
2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A224539-5g |
2-(Benzyl(ethyl)amino)-N'-hydroxybenzimidamide |
1087792-97-9 | 95+% | 5g |
$450.0 | 2025-03-05 | |
Ambeed | A224539-1g |
2-(Benzyl(ethyl)amino)-N'-hydroxybenzimidamide |
1087792-97-9 | 95+% | 1g |
$150.0 | 2025-03-05 | |
TRC | B044580-250mg |
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide |
1087792-97-9 | 250mg |
$ 375.00 | 2022-06-07 | ||
TRC | B044580-125mg |
2-[Benzyl(ethyl)amino]-N'-hydroxybenzenecarboximidamide |
1087792-97-9 | 125mg |
$ 230.00 | 2022-06-07 |
2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide 関連文献
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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John J. Lavigne Chem. Commun., 2003, 1626-1627
2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamideに関する追加情報
2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide: A Comprehensive Overview
The compound with CAS No. 1087792-97-9, known as 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure, which combines a benzene ring with an amino group and a hydroxy substituent, making it a versatile building block for various chemical reactions and applications.
2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide is characterized by its complex molecular architecture, which includes a benzene ring substituted with an amino group at the 2-position. The amino group is further modified with a benzyl and ethyl substituent, creating a branched structure that enhances its reactivity and potential for forming hydrogen bonds. The hydroxy group at the N'-position adds another layer of functionality, enabling this compound to participate in a wide range of chemical transformations.
Recent studies have highlighted the potential of 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide in drug discovery and development. Researchers have explored its role as a precursor for synthesizing bioactive compounds, particularly in the context of anti-inflammatory and anticancer agents. The molecule's ability to form stable complexes with metal ions has also made it a valuable tool in coordination chemistry and catalysis.
The synthesis of 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide typically involves multi-step reactions, often starting from readily available aromatic compounds. The process often includes nucleophilic substitution, condensation, and oxidation steps, which are carefully optimized to ensure high yields and purity. Recent advancements in green chemistry have led to the development of more sustainable synthesis methods, reducing the environmental impact of producing this compound.
In terms of applications, 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide has found use in the synthesis of heterocyclic compounds, which are essential components of many pharmaceuticals. Its ability to act as both a nucleophile and an electrophile makes it highly versatile in various coupling reactions. Additionally, this compound has been employed in the development of novel materials, including polymers and coordination polymers, due to its unique structural properties.
Recent research has also focused on the biological activity of 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide. Studies have shown that this compound exhibits moderate anti-inflammatory properties, making it a promising candidate for further exploration in drug development. Furthermore, its ability to inhibit certain enzymes involved in cancer progression suggests potential applications in oncology.
The structural versatility of 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide has also made it a valuable tool in academic research. Chemists have used this compound to study fundamental aspects of organic chemistry, such as reaction mechanisms and stereochemistry. Its role as a chiral auxiliary has been particularly significant, enabling the synthesis of enantiomerically pure compounds with high efficiency.
In conclusion, 2-Benzyl(ethyl)amino-N'-hydroxybenzenecarboximidamide (CAS No. 1087792-97-9) is a multifaceted compound with immense potential in various scientific disciplines. Its unique structure, coupled with recent advancements in synthesis and application techniques, positions it as a key player in future research and development efforts. As scientists continue to explore its properties and capabilities, this compound is likely to contribute significantly to the advancement of chemistry and medicine.
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